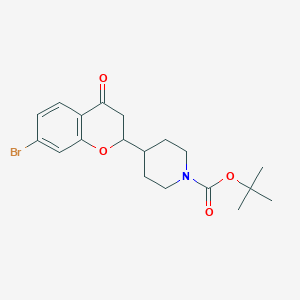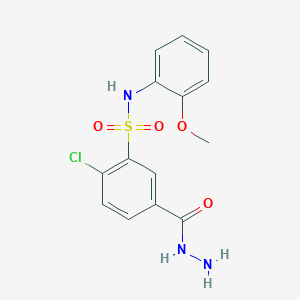![molecular formula C19H20F2N6O2S B2747412 2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 954002-30-3](/img/structure/B2747412.png)
2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,6-difluoro-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide” is a complex organic molecule. It contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, a morpholino group, and a methylthio group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidin-1-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at their functional groups. For example, the methylthio group could potentially be oxidized to a sulfoxide or sulfone .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
Research has demonstrated the utility of related compounds in the synthesis of novel heterocyclic derivatives. For instance, compounds incorporating morpholine and pyrimidine moieties have been synthesized through intramolecular cyclization, showcasing the versatility of these chemical structures in generating complex heterocyclic systems (Ho & Suen, 2013). These synthesized compounds have potential applications in medicinal chemistry due to their structural complexity and diversity.
Antiviral and Anticancer Applications
Studies on benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against the H5N1 subtype of the influenza A virus. This highlights the potential of similar compounds in the development of new antiviral agents (Hebishy, Salama, & Elgemeie, 2020). Additionally, novel pyrazolopyrimidines derivatives have been identified as anticancer and anti-5-lipoxygenase agents, further underscoring the therapeutic potential of these chemical frameworks (Rahmouni et al., 2016).
Antimicrobial Applications
Research into novel pyrimidine and thiophene derivatives has revealed their potential as antimicrobial agents. Specifically, certain derivatives have shown activity against resistant strains of bacteria, indicating their promise in addressing antimicrobial resistance challenges (Sheikhi-Mohammareh, Mashreghi, & Shiri, 2020). This aligns with the ongoing need for new antimicrobial compounds in the fight against drug-resistant pathogens.
Anti-Inflammatory Applications
Compounds derived from related chemical structures have also been explored for their anti-inflammatory properties. This is particularly relevant for the design of new therapeutic agents targeting inflammatory disorders, where modulation of specific biochemical pathways is crucial (Amr et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2,6-difluoro-N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O2S/c1-30-19-24-16(26-7-9-29-10-8-26)12-11-23-27(17(12)25-19)6-5-22-18(28)15-13(20)3-2-4-14(15)21/h2-4,11H,5-10H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUPHEHIZLMPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=CC=C3F)F)C(=N1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((6-Ethyl-2-isopropylthieno[2,3-d]pyrimidin-4-yl)amino)-4-(methylthio)butanoic acid](/img/structure/B2747331.png)
![1-(4-Phenylpiperazin-1-yl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2747332.png)

![(2Z)-7-(diethylamino)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2747337.png)

![2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2747339.png)



![N-(5-chloro-2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2747345.png)

![2-(4-bromophenoxy)-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide](/img/structure/B2747351.png)